3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure and high strain energy, which make them interesting candidates for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pent-1-ylamine derivatives . This method involves the use of radical initiators and specific reaction conditions to achieve the desired product.
Industrial Production Methods
The use of continuous flow reactors and other advanced techniques may be employed to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the development of new materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites that are not accessible to more traditional, planar molecules. This can lead to enhanced binding affinity and specificity for certain targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, known for its high strain energy and unique properties.
3-Phenylbicyclo[1.1.1]pentan-1-amine: A similar compound with a phenyl group instead of an ethylphenyl group.
1,3-Diiodobicyclo[1.1.1]pentane: An intermediate used in the synthesis of various bicyclo[1.1.1]pentane derivatives.
Uniqueness
3-(2-Ethylphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for applications where traditional bicyclo[1.1.1]pentane derivatives may not be suitable .
Properties
IUPAC Name |
3-(2-ethylphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-2-10-5-3-4-6-11(10)12-7-13(14,8-12)9-12/h3-6H,2,7-9,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOGMVOOQTZFLS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C23CC(C2)(C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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